molecular formula C13H11ClFN5 B1243044 Binucleine 2 CAS No. 220088-42-6

Binucleine 2

Número de catálogo: B1243044
Número CAS: 220088-42-6
Peso molecular: 291.71 g/mol
Clave InChI: MNCYLHJHZOUDLB-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Binucleína 2 es un compuesto químico conocido por su función como inhibidor de la citocinesis. Es específicamente un inhibidor isoforma-específico de la cinasa Aurora B de Drosophila, un regulador clave de la división celular. El compuesto tiene la fórmula empírica C13H11N5ClF y un peso molecular de 291.71 g/mol .

Aplicaciones Científicas De Investigación

Introduction to Binucleine 2

This compound is a small molecule that serves as a highly isoform-specific inhibitor of the Drosophila Aurora B kinase, which plays a critical role in cell division. It has garnered attention in the field of cancer research due to its unique properties that allow for targeted inhibition of Aurora B without affecting other kinases in the Aurora family. This specificity provides a valuable tool for investigating the mechanisms of cytokinesis and the broader implications of Aurora B activity in cell biology.

Specificity and Inhibition

This compound operates by binding to the ATP-binding pocket of the Aurora B kinase, exhibiting competitive inhibition with a KiK_i value of approximately 0.36 µM . Its isoform specificity is attributed to interactions with specific residues within the active site, particularly hydrophobic interactions with the "gatekeeper" residue, which is crucial for its selective inhibition . This selectivity is vital because most Aurora kinase inhibitors lack this characteristic, leading to off-target effects.

Cellular Effects

Experimental studies reveal that treatment with this compound results in significant defects in mitosis and cytokinesis. For instance, Drosophila Kc167 cells treated with this compound exhibited abnormal cell division, highlighting its effectiveness in disrupting normal cellular processes . Notably, it was found that while Aurora B activity is essential for contractile ring assembly, it is not required during the ingression phase of cytokinesis .

Cytokinesis Studies

This compound has been employed extensively to explore the role of Aurora B kinase in cytokinesis. Its ability to inhibit this specific kinase allows researchers to dissect the contributions of Aurora B to various stages of cell division without confounding effects from other kinases. For example, studies have shown that while Aurora B is crucial for assembling contractile rings, its activity is not necessary once these structures are formed . This finding challenges previous assumptions about the role of Aurora B during cytokinesis.

Investigating Protein Localization

The compound has also been utilized to study protein localization dynamics during mitosis. For instance, it was observed that treatment with this compound affects the localization of Polo-like kinase at the midbody, indicating that Aurora B activity is necessary for maintaining Polo at this site after its recruitment . Such insights are critical for understanding how kinases interact and regulate each other during cell division.

Development of Selective Kinase Inhibitors

The insights gained from using this compound have broader implications for drug development. By demonstrating that hydrophobic interactions can confer specificity in kinase inhibition, researchers can design new inhibitors that target specific kinases more effectively. This approach could lead to advancements in therapeutic strategies for diseases such as cancer where aberrant kinase activity is prevalent .

Table: Key Findings from this compound Research

Study Focus Key Findings
Smurnyy et al., 2010CytokinesisThis compound inhibits Aurora B activity; not required during ring ingression.
Gassmann et al., 2004Protein LocalizationAffects INCENP localization; shares phenotypes with RNAi depletion of Aurora B.
Carmena et al., 2012Kinase InteractionsPolo localization at midbody requires Aurora B; this compound disrupts this process.

Mecanismo De Acción

Binucleína 2 ejerce sus efectos inhibiendo específicamente la actividad de la cinasa Aurora B de Drosophila. Esta cinasa es un componente crítico del complejo de pasajeros cromosómicos, que regula varias etapas de la mitosis y la citocinesis. Al inhibir la cinasa Aurora B, Binucleína 2 interrumpe la formación de la zona media de microtúbulos y la finalización de la citocinesis, lo que lleva a defectos en la división celular .

Compuestos similares:

Singularidad: Binucleína 2 es única debido a su alta especificidad de isoforma para la cinasa Aurora B de Drosophila, lo que la convierte en una herramienta valiosa para estudiar la citocinesis sin afectar otras cinasas. Esta especificidad permite investigaciones más precisas sobre el papel de la cinasa Aurora B en la división celular .

Análisis Bioquímico

Biochemical Properties

Binucleine 2 plays a crucial role in biochemical reactions by specifically inhibiting the Aurora B kinase. This kinase is essential for the phosphorylation of Histone H3 on Serine 10 during mitosis. This compound inhibits this phosphorylation in Drosophila Kc167 cells at a concentration of 20 µM . It does not function as a general kinase inhibitor and does not inhibit Cdk-dependent entry into mitosis . The specificity of this compound for Drosophila Aurora B kinase is noteworthy, as it shows minimal inhibition of human or Xenopus laevis Aurora B kinases at concentrations up to 100 µM .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. In Drosophila cells, it inhibits cytokinesis by preventing the phosphorylation of Histone H3, which is crucial for chromosome condensation and segregation during mitosis . This inhibition leads to the formation of binucleated cells, hence the name this compound. The compound does not exhibit similar effects in mammalian cells, indicating its specificity for Drosophila Aurora B kinase .

Molecular Mechanism

The molecular mechanism of this compound involves its binding to the ATP-binding site of Aurora B kinase, thereby inhibiting its activity. This inhibition prevents the phosphorylation of downstream targets such as Histone H3, which is essential for mitotic progression . This compound does not act as a general kinase inhibitor, which underscores its specificity for the Aurora B kinase pathway in Drosophila .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound is stable when stored at -20°C and protected from light . Upon reconstitution, stock solutions of this compound are stable for up to three months at -20°C . Long-term exposure to this compound in Drosophila cells results in sustained inhibition of cytokinesis, leading to the accumulation of binucleated cells .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. In Drosophila, a concentration of 20 µM is sufficient to inhibit Aurora B kinase activity and prevent cytokinesis . Higher concentrations may lead to increased toxicity and adverse effects, although specific threshold effects and toxic doses have not been extensively studied .

Metabolic Pathways

This compound is involved in the metabolic pathways associated with the Aurora B kinase pathway. It interacts with enzymes and cofactors that are part of this pathway, leading to the inhibition of kinase activity and subsequent effects on cell division . The compound does not appear to affect other metabolic pathways significantly, highlighting its specificity .

Transport and Distribution

Within cells, this compound is transported and distributed to target the Aurora B kinase. It is cell-permeable, allowing it to enter cells and reach its target kinase . The compound’s distribution within tissues and its interaction with transporters or binding proteins have not been extensively studied .

Subcellular Localization

This compound is localized within the cytoplasm of cells, where it interacts with the Aurora B kinase . The compound does not appear to have specific targeting signals or post-translational modifications that direct it to other compartments or organelles .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: La síntesis de Binucleína 2 implica la reacción de 3-cloro-4-fluoroanilina con cianoacetato de etilo para formar un intermedio, que luego se cicla para producir el anillo de pirazol. El paso final implica la reacción con dimetilformamida dimetil acetal para obtener Binucleína 2 .

Métodos de producción industrial: Si bien los métodos específicos de producción industrial no están ampliamente documentados, la síntesis generalmente sigue la ruta de preparación de laboratorio con optimización para la ampliación. Esto incluye asegurar la alta pureza y el rendimiento mediante condiciones de reacción controladas y procesos de purificación .

Tipos de reacciones:

Reactivos y condiciones comunes:

Productos principales: Los productos principales formados a partir de estas reacciones dependen de las condiciones y reactivos específicos utilizados. Por ejemplo, la oxidación puede producir derivados hidroxilados, mientras que la reducción podría producir derivados de amina .

4. Aplicaciones en investigación científica

Binucleína 2 tiene una amplia gama de aplicaciones en investigación científica:

Comparación Con Compuestos Similares

Uniqueness: this compound is unique due to its high isoform specificity for Drosophila Aurora B kinase, making it a valuable tool for studying cytokinesis without affecting other kinases. This specificity allows for more precise investigations into the role of Aurora B kinase in cell division .

Actividad Biológica

Binucleine 2 is a small molecule inhibitor that specifically targets the Aurora B kinase, a key regulator of cell division. This compound has garnered significant attention due to its isoform specificity and its implications for cancer therapy. The following sections provide a detailed overview of the biological activity of this compound, including its mechanism of action, experimental findings, and case studies.

This compound functions primarily as an isoform-specific inhibitor of Drosophila Aurora B kinase. It operates by binding to the active site of the kinase, which is crucial for its enzymatic activity. Research has identified a specific residue within the active site that contributes to this selectivity, allowing this compound to inhibit Aurora B without significantly affecting other kinases such as Aurora A or human Aurora B . The compound exhibits ATP-competitive inhibition with a KmK_m for ATP of approximately 130μM130\,\mu M and an inhibition constant KiK_i of about 0.36μM0.36\,\mu M .

Cytokinesis and Cell Division

Studies have demonstrated that treatment with this compound leads to distinct phenotypic changes in Drosophila cells during cytokinesis. Notably, inhibition of Aurora B activity does not impede the ingression of the cleavage furrow, suggesting that while Aurora B is critical for contractile ring assembly, its activity is not necessary for ring ingression itself . This finding challenges previous assumptions about the role of Aurora B in cytokinesis.

Comparative Studies

A comparative analysis between cells treated with this compound and those subjected to RNA interference (RNAi) targeting Aurora B revealed similar phenotypic outcomes. Both treatments resulted in defects in cytokinesis, highlighting the effectiveness of this compound as a tool for studying the Aurora B pathway . Furthermore, experiments involving different cell lines (e.g., HeLa and S2 cells) indicated that this compound's effects are consistent across various contexts, reinforcing its potential utility in cancer research .

Data Tables

The following table summarizes key findings from studies investigating the effects of this compound on cell division:

Study Cell Type Concentration (μM) Effect on Cytokinesis Notes
Drosophila Kc1670.36No effect on ring ingressionKinase activity not required for this step
Drosophila S240Inhibition of mitotic exitAcute inhibition during anaphase
HeLaVariesCytokinesis defects observedSimilar effects to RNAi depletion
VariousVariesConsistent inhibition across cell typesPotential cross-reactivity assessed

Case Studies

  • Drosophila Model : Research using Drosophila cells has shown that this compound effectively inhibits Aurora B without affecting other related kinases. This specificity allows researchers to dissect the roles of various kinases in cell division processes more clearly .
  • Human Cell Lines : In studies involving human HeLa cells, treatment with this compound resulted in significant cytokinesis defects similar to those observed with direct RNAi against Aurora B, indicating its potential as a therapeutic agent in cancer treatment by targeting specific pathways involved in tumor cell proliferation .
  • Cytoskeletal Dynamics : Additional investigations into the effects of this compound on actin polymerization revealed that while it does not directly affect actin dynamics, it influences cellular structures critical for cytokinesis by disrupting localization patterns of proteins involved in these processes .

Propiedades

IUPAC Name

N'-[2-(3-chloro-4-fluorophenyl)-4-cyanopyrazol-3-yl]-N,N-dimethylmethanimidamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11ClFN5/c1-19(2)8-17-13-9(6-16)7-18-20(13)10-3-4-12(15)11(14)5-10/h3-5,7-8H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNCYLHJHZOUDLB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C=NC1=C(C=NN1C2=CC(=C(C=C2)F)Cl)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11ClFN5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Binucleine 2
Reactant of Route 2
Reactant of Route 2
Binucleine 2
Reactant of Route 3
Reactant of Route 3
Binucleine 2
Reactant of Route 4
Reactant of Route 4
Binucleine 2
Reactant of Route 5
Reactant of Route 5
Binucleine 2
Reactant of Route 6
Reactant of Route 6
Binucleine 2
Customer
Q & A

Q1: What makes Binucleine 2 a valuable tool for studying Aurora B kinase?

A: this compound is a highly isoform-specific inhibitor of Drosophila Aurora B kinase. [] This high specificity makes it a powerful tool for dissecting the roles of Aurora B kinase in complex cellular processes like cytokinesis, as it minimizes off-target effects that could confound experimental results.

Q2: What key finding about cytokinesis was made possible by using this compound?

A: By utilizing this compound, researchers demonstrated that Aurora B kinase activity is not required during the ingression phase of the contractile ring in cytokinesis. [] This finding challenged previous assumptions and shed light on the precise timing and role of Aurora B kinase in this critical cell division stage.

Q3: How does Protein Phosphatase 2A (PP2A) interact with Aurora B kinase in Drosophila oocytes, and how was this compound used to study this interaction?

A: Research shows that Protein Phosphatase 2A (PP2A), specifically the B56 subunit, antagonizes Aurora B kinase activity in Drosophila oocytes to ensure proper meiotic spindle function, kinetochore attachments, and sister chromatid cohesion. [, ] this compound, an inhibitor of Aurora B activity, was used in these studies to demonstrate that continuous Aurora B activity is required to maintain the oocyte spindle during meiosis I. [] These findings highlight the dynamic interplay between kinase and phosphatase activities in regulating meiotic processes.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.